N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2,6-dichlorophenylamine with a thioamide under acidic conditions to form the thiazole ring.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Amidation: The acetylated thiazole is reacted with 3-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and dichlorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid
- 2-(2,6-Dichlorophenyl)-1,3-thiazole-4-yl)methanol
- 2-(2,6-Dichlorophenyl)-1,3-thiazole-4-yl)acetic acid
Uniqueness
2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18Cl2N2O3S |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-3-9(2)15(17(23)24)21-13(22)7-10-8-25-16(20-10)14-11(18)5-4-6-12(14)19/h4-6,8-9,15H,3,7H2,1-2H3,(H,21,22)(H,23,24)/t9-,15-/m0/s1 |
InChI Key |
XGASKITWIRTBEA-VFZGTOFNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.